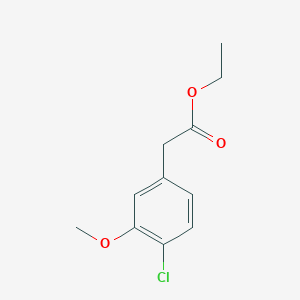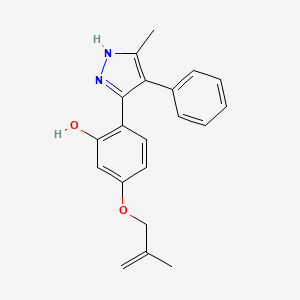
2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to 2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol, typically involves the cyclization of hydrazines with enones or similar precursors. For instance, Cerchiaro et al. (2006) described the synthesis of a closely related compound through a one-pot reaction involving a pyrazolone, mesyl azide, and a carbonate in a suitable solvent, highlighting the versatility of pyrazole synthesis methods and their potential applicability to a wide range of derivative compounds (Cerchiaro et al., 2006).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the pyrazole ring, a heterocyclic aromatic ring system that significantly influences the compound's chemical properties and interactions. The planarity and aromaticity of the pyrazole ring, along with substituent effects, play crucial roles in determining the compound's reactivity and potential applications. X-ray crystallography studies, such as those by Jeyakanthan et al. (1999), provide detailed insights into the molecular geometry, including bond lengths and angles, which are essential for understanding the compound's chemical behavior (Jeyakanthan et al., 1999).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including cycloadditions, substitutions, and transformations, driven by the reactivity of the pyrazole ring and the functional groups attached to it. The presence of electron-donating or electron-withdrawing groups can significantly alter the compound's reactivity, making it a versatile intermediate for synthesizing more complex molecules. Research on similar compounds, such as the work by Xie et al. (2008), demonstrates the potential for functionalization and modification to tailor the compound's properties for specific applications (Xie et al., 2008).
Aplicaciones Científicas De Investigación
Hydrogen-Bonded Structural Chemistry
Research has explored the hydrogen-bonded structural configurations in compounds related to the specified chemical, demonstrating the significance of hydrogen bonding in determining molecular arrangements. For instance, molecules like 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone have been linked into chains through hydrogen bonding, showcasing their potential in designing molecular structures with specific properties (Trilleras et al., 2005).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations have been applied to similar molecules to understand their interaction with biological targets and their electronic properties. For example, the molecular structure and spectroscopic data of compounds structurally related to the query chemical have been obtained through DFT calculations, providing insights into their potential biological effects based on molecular docking results (Viji et al., 2020).
Antimicrobial Evaluation
Several studies have synthesized and evaluated the antimicrobial activity of compounds containing the pyrazole moiety, finding some of them exhibiting promising activity against a range of microbes. This research underscores the potential of such compounds in developing new antimicrobial agents (Naik et al., 2013).
Theoretical Studies and Characterization
Theoretical and experimental studies on Schiff bases related to the specified compound have been conducted to characterize their molecular geometry, vibrational frequencies, and electronic properties. These studies not only elucidate the structural aspects of these compounds but also their reactivity and stability, contributing to the understanding of their potential applications in various scientific domains (Cuenú et al., 2018).
Synthesis and Antibacterial Screening
Novel synthetic approaches have been developed to create compounds with the pyrazole core, followed by screening for their antibacterial properties. Such studies highlight the ongoing search for new therapeutic agents against resistant microbial strains, with some compounds showing significant activity (Landage et al., 2019).
Propiedades
IUPAC Name |
2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)-5-(2-methylprop-2-enoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13(2)12-24-16-9-10-17(18(23)11-16)20-19(14(3)21-22-20)15-7-5-4-6-8-15/h4-11,23H,1,12H2,2-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXWGBXCSPXBFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=C)C)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine](/img/structure/B2484742.png)
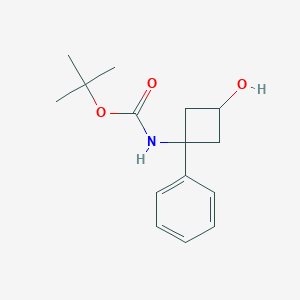
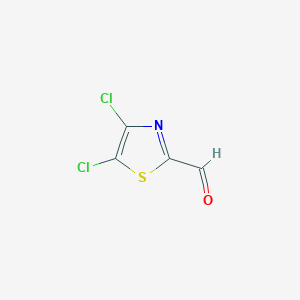
![2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2484745.png)
![1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine](/img/structure/B2484747.png)

![4-[4-(benzyloxy)phenyl]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2484750.png)
![N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2484753.png)
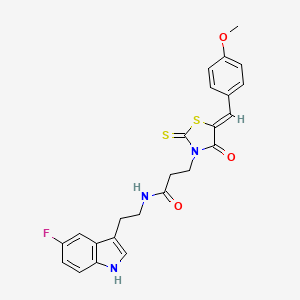
![2,5-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2484757.png)
![N-(3,5-dimethylphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2484758.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(thiophen-3-yl)benzamide](/img/structure/B2484759.png)
